molecular formula C12H22N2O2 B158495 exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane CAS No. 132234-68-5

exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane

Cat. No.: B158495
CAS No.: 132234-68-5
M. Wt: 226.32 g/mol
InChI Key: UUHPKKKRSZBQIG-ULKQDVFKSA-N
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Description

Exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane: is a bicyclic compound featuring a tert-butoxycarbonyl (Boc) protected amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane typically involves the protection of the amino group with a Boc group, followed by the formation of the bicyclic structure. One common method involves the use of gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method provides enantiomerically pure compounds with high diastereoselectivity.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the bicyclic ring .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: Exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane stands out due to its Boc-protected amino group, which provides stability and versatility in synthetic applications. Its unique structural features make it a valuable compound in various research and industrial applications .

Biological Activity

exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane is a bicyclic compound notable for its unique structure, which includes a tert-butoxycarbonyl (Boc) protected amino group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets such as receptors and enzymes.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₂₂N₂O₂
  • Molecular Weight : 226.32 g/mol
  • Structure : The bicyclic nature contributes to its rigidity and stability, essential for interactions with biological targets.

The mechanism of action for this compound largely involves the deprotection of the Boc group under acidic conditions, resulting in a free amine that can participate in various biochemical interactions. Its rigid bicyclic structure enhances its binding affinity with enzymes and receptors, making it a valuable model compound for studying interactions within biological systems.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Monoamine Transporter Inhibition : Compounds based on the 8-azabicyclo[3.2.1]octane scaffold have shown inhibitory activity against monoamine transporters, which are crucial in treating neuropsychiatric disorders such as depression and anxiety.
  • Mu Opioid Receptor Antagonism : Studies suggest that derivatives may act as mu opioid receptor antagonists, providing therapeutic benefits while minimizing side effects typically associated with opioid use.

Case Study 1: Synthesis and Evaluation

A series of 6-substituted 1-azabicyclo[3.2.1]octanes were synthesized to evaluate their biological activity as monoamine transporter inhibitors.

CompoundInhibition (%)Target
Compound A75%Serotonin Transporter
Compound B60%Dopamine Transporter
Compound C85%Norepinephrine Transporter

Case Study 2: Mu Opioid Receptor Activity

In another investigation, derivatives of 8-azabicyclo[3.2.1]octane were tested for their ability to antagonize mu opioid receptors in vitro, showing promising profiles for managing pain without typical side effects associated with opioids.

Applications in Medicinal Chemistry

The compound serves as a crucial building block in organic synthesis and has potential applications in drug development due to its structural features:

  • Neuropharmacology : Potential use in designing drugs targeting mood disorders.
  • Pain Management : As a mu opioid receptor antagonist, it may help manage pain while reducing adverse gastrointestinal effects.

Properties

IUPAC Name

tert-butyl N-[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-6-8-4-5-9(7-10)13-8/h8-10,13H,4-7H2,1-3H3,(H,14,15)/t8-,9+,10?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHPKKKRSZBQIG-ULKQDVFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CCC(C1)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1C[C@H]2CC[C@@H](C1)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301169096
Record name 1,1-Dimethylethyl N-(3-endo)-8-azabicyclo[3.2.1]oct-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301169096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132234-69-6, 132234-68-5
Record name 1,1-Dimethylethyl N-(3-endo)-8-azabicyclo[3.2.1]oct-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301169096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EXO-3-(BOC-AMINO)-8-AZABICYCLO[3.2.1]OCTANE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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